molecular formula C7H6F3N3 B1482362 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile CAS No. 2098088-50-5

3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B1482362
CAS No.: 2098088-50-5
M. Wt: 189.14 g/mol
InChI Key: UMABYMXULZUJQW-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazole . This process includes the reaction of a suitable precursor with trifluoromethylating agents under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group or other substituents on the pyrazole ring can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Specifically, studies have shown that compounds containing the trifluoromethyl group can enhance biological activity against cancer cell lines. For instance, the incorporation of the 3-(trifluoromethyl)-1H-pyrazole moiety into drug designs has been associated with improved potency against various tumor types due to its ability to interact with specific biological targets .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. In vitro studies suggest that 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Agrochemical Applications

Pesticide Development
The unique structure of this compound allows for its use in the synthesis of novel pesticides. Research has demonstrated that compounds with similar structures can act as effective fungicides and herbicides. The trifluoromethyl group is known to enhance lipophilicity, which can improve the bioavailability of agrochemicals in plant systems .

Material Science

Polymer Chemistry
In material science, compounds like this compound are explored for their potential in developing advanced polymers. The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that these materials may be suitable for applications requiring high-performance characteristics under extreme conditions .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated enhanced potency against breast cancer cell lines with derivatives containing trifluoromethyl groups .
Investigation of Antimicrobial PropertiesMicrobiologyShowed significant inhibition of bacterial growth, particularly against Gram-positive strains .
Development of Novel PesticidesAgrochemistryIdentified as a promising candidate for fungicide development with effective bioactivity against common plant pathogens .
Polymer Composite ResearchMaterial ScienceEnhanced thermal stability and mechanical properties observed in composites incorporating pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile is unique due to its specific combination of the trifluoromethyl group, pyrazole ring, and propanenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile, also known by its CAS number 2098088-50-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

The molecular formula of this compound is C7H8F3N2C_7H_8F_3N_2 with a molecular weight of 194.15 g/mol. It features a trifluoromethyl group that enhances its lipophilicity and may influence its biological activity.

PropertyValue
Molecular FormulaC7H8F3N2
Molecular Weight194.15 g/mol
CAS Number2098088-50-5
SolubilitySlightly soluble in DMSO and methanol

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group in this compound may enhance these effects due to increased metabolic stability and improved interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with pyrazole structures have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : By affecting signaling pathways such as MAPK and PI3K/Akt, these compounds can alter cellular responses leading to reduced tumor growth.
  • Induction of Apoptosis : Pyrazole derivatives often trigger apoptosis in cancer cells, making them a focus for anticancer drug development.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor activity of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds effectively inhibited tumor growth in xenograft models, demonstrating their potential as novel anticancer agents .

Neuroprotective Effects

Another study explored the neuroprotective effects of trifluoromethylated pyrazoles in models of neurodegenerative diseases. The findings suggested that these compounds could cross the blood-brain barrier (BBB) and exert protective effects against neuronal damage caused by oxidative stress . This opens avenues for further research into their application in treating conditions like Alzheimer's disease.

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)6-5(2-1-3-11)4-12-13-6/h4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMABYMXULZUJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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